

Application Notes and Protocols: Quantitative Liver Function Assessment with 99mTc-Mebrofenin

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Technetium-99m (99mTc)-Mebrofenin Hepatobiliary Scintigraphy (HBS) is a non-invasive nuclear medicine imaging technique that provides a quantitative assessment of hepatobiliary function.[1] This method is a powerful tool for evaluating both global and regional hepatocellular function by tracking the uptake, transport, and excretion of 99mTc-mebrofenin.[2] Its ability to provide direct, quantitative measurements of liver function makes it invaluable for preoperative risk assessment in patients undergoing major liver resection, for diagnosing gallbladder pathologies, and as a sensitive biomarker in drug development for assessing potential hepatotoxicity.[1][2]

Principle of the Method: Mebrofenin Transport Pathway

Mebrofenin, a derivative of iminodiacetic acid (IDA), is a lidocaine analogue that is efficiently extracted from the blood by hepatocytes.[3][4] Upon intravenous administration, 99mTc-mebrofenin binds to albumin in the bloodstream and is transported to the liver. In the perisinusoidal space (Space of Disse), it dissociates from albumin and is taken up by hepatocytes primarily through the organic anion-transporting polypeptides OATP1B1 and OATP1B3 located on the basolateral membrane.[5][6][7]

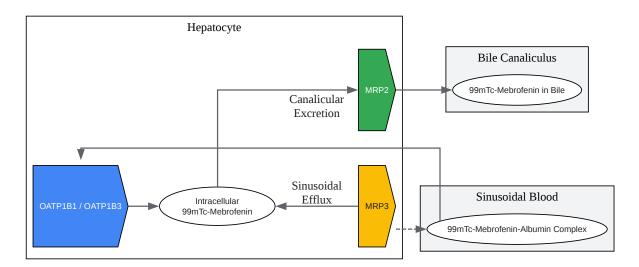


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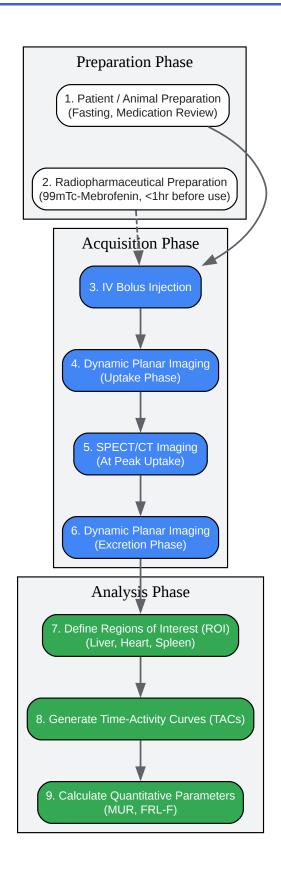
Inside the hepatocyte, mebrofenin follows the bilirubin pathway but does not undergo conjugation or metabolism.[5][8] It is then actively transported into the bile canaliculi. This excretion is predominantly mediated by the multidrug resistance-associated protein 2 (MRP2). [2][7][9] A smaller fraction can be effluxed back into the sinusoidal blood via MRP3.[10][11] The dynamic process of uptake from the blood and excretion into the bile allows for the direct quantification of hepatocyte function.[3]





Uptake





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